molecular formula C7H4Cl2N2O B11811472 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B11811472
M. Wt: 203.02 g/mol
InChI Key: VKOCHQXPJXNTHE-UHFFFAOYSA-N
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Description

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with chlorine atoms at the 5 and 7 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves the chlorination of pyrrolo[2,3-c]pyridine. One common method includes reacting pyrrolo[2,3-c]pyridine with thionyl chloride in an appropriate solvent, followed by hydrogenation under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alkoxides replace the chlorine atoms.

    Oxidation Reactions: It can undergo oxidation reactions to introduce hydroxyl or other functional groups.

    Reduction Reactions: The compound can be reduced to form various derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alkoxides, and other nucleophiles, typically under basic conditions.

    Oxidation: Reagents such as sodium hydroxide or hydrogen peroxide are commonly used.

    Reduction: Hydrogenation reactions often employ catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrrolo[2,3-c]pyridine derivative .

Scientific Research Applications

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research and drug development .

Properties

Molecular Formula

C7H4Cl2N2O

Molecular Weight

203.02 g/mol

IUPAC Name

5,7-dichloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one

InChI

InChI=1S/C7H4Cl2N2O/c8-4-1-3-2-5(12)11-6(3)7(9)10-4/h1H,2H2,(H,11,12)

InChI Key

VKOCHQXPJXNTHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NC(=C2NC1=O)Cl)Cl

Origin of Product

United States

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